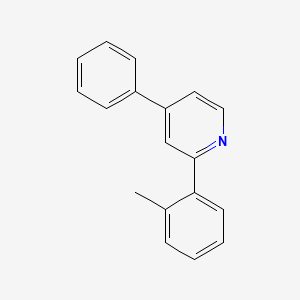
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene is an organic compound with the molecular formula C9H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-propynyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and 3-bromo-1-propyne.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,2-difluorobenzene is reacted with 3-bromo-1-propyne in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety protocols are in place for handling hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding propynyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents at low temperatures.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of propynyl derivatives.
Applications De Recherche Scientifique
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene involves its interaction with molecular targets through its reactive bromo-propynyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Bromo-prop-1-ynyl)-1,2-dimethyl-benzene
- 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene
- 1-Bromo-4-(3-bromoprop-1-ynyl)benzene
Uniqueness
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene is unique due to the presence of both bromo-propynyl and difluoro substituents. The combination of these groups imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1026242-98-7 |
|---|---|
Formule moléculaire |
C9H5BrF2 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
4-(3-bromoprop-1-ynyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C9H5BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,5H2 |
Clé InChI |
JPPVOXUXLKCADY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#CCBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


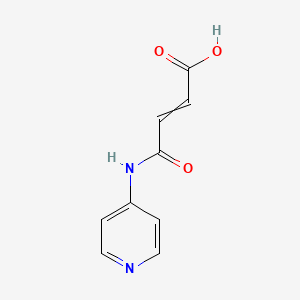
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
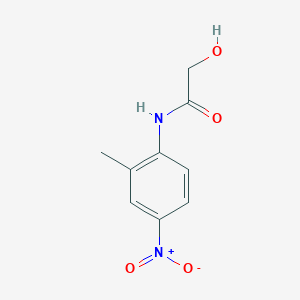
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)

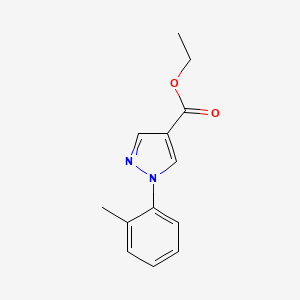
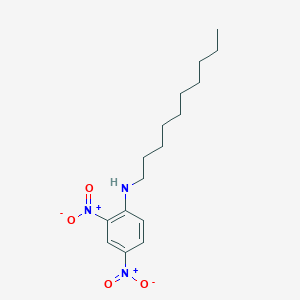


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
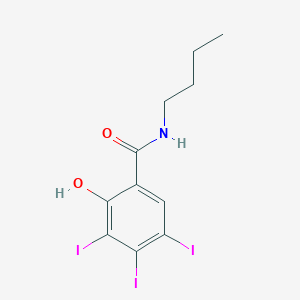
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
